The compound 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 385.4 g/mol. This compound is classified as an organofluorine compound due to the presence of fluorine atoms incorporated into its structure, which often enhances biological activity and pharmacokinetic properties .
The synthesis of this compound typically involves multiple steps, including the formation of the dihydropyrazine ring and subsequent functionalization to incorporate the fluorinated phenyl groups. The general synthetic route may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect yield and purity.
The molecular structure of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can be represented using various structural notations:
InChI=1S/C19H16F3N3O2S/c1-26(22)15-9-7-14(8-10-15)23-18(25)12-27-19(24)21(11-6-20)17-13(4-5-16(17)19)F
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
This data indicates the presence of multiple functional groups, including a thioether linkage and fluorinated aromatic rings, which contribute to its biological activity.
The compound can undergo various chemical reactions typical for acetamides and thiols:
These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives for further study.
The physical properties of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide include:
Chemical properties include:
These properties are critical for determining appropriate storage conditions and handling procedures in laboratory settings.
This compound has potential applications in various fields of research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: